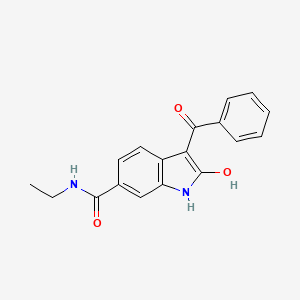![molecular formula C9H13N5O B14031746 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is a compound that belongs to the class of pyridine carboxamides. Pyridine derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of pyridine-2,6-dicarboxylic acid with dimethylamine and ammonia under controlled conditions . Industrial production methods often involve the use of pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper (II) acetate monohydrate and pyridine-2,6-dicarbonyl dichloride . Major products formed from these reactions include tricopper (II) complexes and other pyridine carboxamide derivatives .
Wissenschaftliche Forschungsanwendungen
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, it has shown potential as an inhibitor of urease, an enzyme involved in various life-threatening conditions such as gastric and duodenal cancer . Additionally, it has applications in the development of antimicrobial and antiviral agents .
Wirkmechanismus
The mechanism of action of 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of urease by binding to the enzyme’s active site, thereby preventing its activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridine carboxamide derivatives, 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide stands out due to its unique structure and potent inhibitory activity. Similar compounds include 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and cyanoacetamide derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C9H13N5O |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H2,10,12)(H,13,15)/b11-6- |
InChI-Schlüssel |
WEVXVHYHWWVHLE-WDZFZDKYSA-N |
Isomerische SMILES |
CN(C)/C=N\NC(=O)C1=NC(=CC=C1)N |
Kanonische SMILES |
CN(C)C=NNC(=O)C1=NC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)



![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)






